![molecular formula C17H13N3O5S2 B2880059 2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898451-93-9](/img/structure/B2880059.png)
2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, a nitrophenyl group, and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of “2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide” can be inferred from its name. It likely contains a benzamide group attached to a thiazole ring, which is further connected to a nitrophenyl group and a methylsulfonyl group .Scientific Research Applications
Antimycobacterial Agents
Thiazole derivatives have been studied for their potential as antimycobacterial agents. The structure of the compound shares similarities with benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives, which have shown significant activity against Mycobacterium tuberculosis . These compounds have been designed and synthesized with various analogues, including triazole derivatives, to enhance their antimycobacterial properties.
Cell Metabolic Activity Assays
The MTT assay, which measures cell metabolic activity, uses tetrazolium salts that are chemically related to thiazole derivatives. These salts are reduced by cellular enzymes to formazan, which has a purple color. The compound could potentially be used in developing new tetrazolium salts for such assays, providing a measure of cell viability and cytotoxicity .
Antitumor and Cytotoxic Drug Development
Thiazole derivatives have been recognized for their antitumor and cytotoxic activities. The compound could be involved in the synthesis of new drugs targeting cancer cells, leveraging its thiazole core to disrupt cellular processes in tumors .
Neuroprotective Agents
Some thiazole derivatives have shown neuroprotective effects. The compound could be explored for its potential to protect neuronal cells against damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory and Analgesic Applications
Due to the anti-inflammatory and analgesic properties of some thiazole derivatives, the compound could be used in the development of new medications to treat pain and inflammation, potentially with fewer side effects compared to current treatments .
Antimicrobial and Antifungal Agents
Thiazole derivatives have been used to create antimicrobial and antifungal agents. The compound , with its nitrophenyl moiety, could be a candidate for creating new drugs to combat microbial and fungal infections .
properties
IUPAC Name |
2-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)15-5-3-2-4-13(15)16(21)19-17-18-14(10-26-17)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNNYNJIXHDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.